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Compound of Interest

Compound Name:
Tetra(Cyanoethoxymethyl)

Methane

Cat. No.: B1683105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound "Tetra(cyanoethoxymethyl) methane," a tetrafunctional molecule with applications

in material science and as a linker in Proteolysis Targeting Chimeras (PROTACs). Due to the

limited availability of public experimental spectra for this specific compound, this document

presents predicted data based on its chemical structure, alongside comprehensive, generalized

experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure
IUPAC Name: 3,3',3'',3'''-(methanetetrayltetrakis(oxymethylen))tetrapropanenitrile Molecular

Formula: C₁₇H₂₄N₄O₄ Molecular Weight: 348.40 g/mol CAS Number: 2465-91-0

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for

Tetra(cyanoethoxymethyl) methane based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR

Chemical Shift
(δ) ppm
(Predicted)

Multiplicity
Integration
(Relative No.
of H)

Assignment

Protons ~3.65 t 8H -O-CH₂-CH₂-CN

~3.45 s 8H C-(CH₂-O)₄

~2.65 t 8H -CH₂-CH₂-CN

¹³C NMR

Chemical Shift

(δ) ppm

(Predicted)

Assignment

Carbons ~118 -CN

~70 C-(CH₂-O)₄

~65 -O-CH₂-CH₂-CN

~45 C-(CH₂-O)₄

~18 -CH₂-CH₂-CN

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)
(Predicted)

Intensity
Functional Group
Vibration

~2950-2850 Medium-Strong C-H stretch (alkane)

~2250 Medium C≡N stretch (nitrile)

~1100 Strong C-O-C stretch (ether)
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Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Predicted) Ion Species

349.1870 [M+H]⁺

371.1690 [M+Na]⁺

387.1429 [M+K]⁺

Note: M represents the parent molecule. The formation of adducts with sodium ([M+Na]⁺) and

potassium ([M+K]⁺) is common in ESI-MS.

Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a solid

organic compound like Tetra(cyanoethoxymethyl) methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-25 mg of the solid sample for ¹H NMR, and 50-100 mg for ¹³C

NMR.[1][2]

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][3][4] The choice of solvent is critical to

ensure the sample dissolves completely.

For improved spectral resolution, especially for ¹³C NMR, a more concentrated solution is

preferable.[1][5]
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If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean 5 mm NMR tube.[1][5] This prevents distortion of the

magnetic field homogeneity.[1]

The final sample height in the NMR tube should be approximately 4-5 cm.[3]

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the

magnet.

The instrument's software is used to lock onto the deuterium signal of the solvent, which

stabilizes the magnetic field.[1]

The magnetic field homogeneity is optimized by a process called shimming, which

involves adjusting the current in the shim coils to obtain sharp, symmetrical peaks.[3]

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16

scans are sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is usually

required due to the lower natural abundance of ¹³C.[1]

An internal standard, such as tetramethylsilane (TMS), can be added to the sample to

provide a reference peak at 0 ppm.[4]

Data Processing:

The acquired free induction decay (FID) is converted into a spectrum using a Fourier

transform.

The spectrum is then phased, baseline corrected, and referenced.

The chemical shifts, multiplicities, and integrations of the peaks are analyzed to elucidate

the molecular structure.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology (Thin Solid Film Method):[6]

Sample Preparation:

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile

solvent (e.g., methylene chloride or acetone).[6]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the sample solution to the center of the salt plate.[6]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.[6] If the resulting peaks are too weak, another drop of the solution can be added

and the solvent evaporated.[6]

Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.

First, run a background scan without the sample to record the spectrum of the

atmospheric water and carbon dioxide.[7] This background spectrum will be automatically

subtracted from the sample spectrum.

Next, acquire the spectrum of the sample. The instrument directs a beam of infrared

radiation through the sample, and the detector measures the amount of light that is

transmitted at each wavelength.[8][9]

Data Processing:

The resulting interferogram is converted into an absorption spectrum using a Fourier

transform.[8]
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The spectrum, typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹), is then analyzed.

The characteristic absorption bands are correlated with specific functional groups present

in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

formula of the compound.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an

organic solvent such as methanol, acetonitrile, or a mixture thereof with water.[10]

From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10

µg/mL.[10] This is achieved by diluting a small volume (e.g., 10 µL) of the stock solution

into a larger volume (e.g., 1 mL) of a suitable solvent mixture (e.g., methanol/water).[10]

To facilitate protonation in positive ion mode, a small amount of an acid, such as 0.1%

formic acid, is often added to the final solution.[11][12]

Ensure the final solution is free of any particulate matter. If necessary, filter the solution.

[10]

Transfer the final solution to a mass spectrometry vial.

Data Acquisition:

The sample solution is introduced into the ESI source via a syringe pump or an HPLC

system at a low flow rate.

A high voltage is applied to the capillary tip, causing the sample solution to form a fine

spray of charged droplets.
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A drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading

to the formation of gas-phase ions of the analyte.[13]

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]

Data Processing:

The detector records the abundance of ions at each m/z value, generating a mass

spectrum.

The spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺) and any

adducts (e.g., [M+Na]⁺).

High-resolution mass spectrometry can provide an accurate mass measurement, which

can be used to determine the elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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